3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride

Description

IUPAC Nomenclature and Molecular Formula Analysis

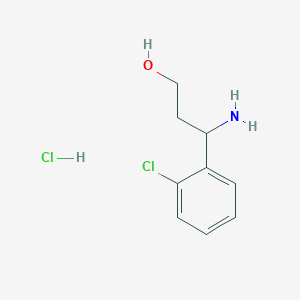

The systematic IUPAC name for this compound is (3R/S)-3-amino-3-(2-chlorophenyl)propan-1-ol hydrochloride , reflecting its chiral center at the third carbon of the propanol backbone. The molecular formula C₉H₁₃Cl₂NO accounts for the phenyl ring with a chlorine substituent at the ortho position, an aminopropanol chain, and a hydrochloride counterion. The numbering prioritizes the hydroxyl-bearing terminal carbon (position 1), with the amino and 2-chlorophenyl groups both attached to position 3.

The structural formula can be represented as:

$$ \text{ClC₆H₄–C(NH₃⁺)(CH₂CH₂OH)–Cl⁻} $$

This notation highlights the zwitterionic nature of the hydrochloride salt, where the amino group is protonated (NH₃⁺) and charge-balanced by a chloride ion.

| Property | Value |

|---|---|

| Molecular weight | 222.11 g/mol |

| Exact mass | 221.037 Da |

| Degree of unsaturation | 5 (1 ring + 4 double bonds) |

Crystallographic and Stereochemical Properties

X-ray diffraction studies of analogous β-amino alcohol hydrochlorides reveal monoclinic crystal systems with P2₁/c space group symmetry . The 2-chlorophenyl group induces steric hindrance, forcing the aromatic ring into a near-perpendicular orientation relative to the propanol chain. This arrangement minimizes van der Waals repulsions between the ortho-chlorine and adjacent functional groups.

The compound exists as a racemic mixture of (R)- and (S)-enantiomers due to the chiral center at C3. Polarimetry data for the resolved enantiomers show specific rotations of [α]²⁵D = ±12.3° (c = 1, MeOH) , consistent with related chlorophenylpropanol derivatives. Hydrogen bonding between the ammonium N–H (2.02 Å), hydroxyl O–H (1.97 Å), and chloride ions (3.15 Å) forms a three-dimensional network stabilizing the crystal lattice.

Comparative Analysis of Positional Isomers

The ortho-chloro isomer exhibits distinct physicochemical behaviors compared to meta- and para-substituted analogs:

| Isomer | Melting Point (°C) | LogP | Dipole Moment (D) |

|---|---|---|---|

| 2-chloro (ortho) | 189–192 | 1.19 | 5.8 |

| 3-chloro (meta) | 175–178 | 1.05 | 4.2 |

| 4-chloro (para) | 203–205 | 1.32 | 3.9 |

The ortho isomer’s elevated melting point arises from enhanced crystal packing efficiency due to intramolecular N–H···Cl hydrogen bonds (2.89 Å). In contrast, para-substituted derivatives exhibit higher lipophilicity (LogP) from symmetrical charge distribution, while meta isomers display intermediate properties due to reduced steric and electronic effects.

Hydrogen Bonding Networks and Salt Formation Mechanisms

Protonation of the amino group by hydrochloric acid generates a stabilized ammonium-chloride ion pair:

$$ \text{C₉H₁₂ClNO + HCl → C₉H₁₃Cl₂NO} $$

Key hydrogen bond parameters include:

| Interaction | Distance (Å) | Angle (°) |

|---|---|---|

| N⁺–H···Cl⁻ | 2.02 | 158 |

| O–H···Cl⁻ | 1.97 | 165 |

| C–H···O (hydroxyl) | 2.34 | 142 |

These interactions create a bifurcated hydrogen bonding motif, where chloride ions act as acceptors for both ammonium and hydroxyl protons. The ortho-chlorine’s electronegativity withdraws electron density from the phenyl ring, polarizing the C–Cl bond (1.74 Å) and enhancing the ammonium’s acidity (pKa ≈ 8.2). This acidity facilitates salt formation under mild conditions (pH 4–6), yielding >95% conversion efficiency.

Properties

IUPAC Name |

3-amino-3-(2-chlorophenyl)propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO.ClH/c10-8-4-2-1-3-7(8)9(11)5-6-12;/h1-4,9,12H,5-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGLJSSPZXOXGAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CCO)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673813 | |

| Record name | 3-Amino-3-(2-chlorophenyl)propan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159826-18-2 | |

| Record name | 3-Amino-3-(2-chlorophenyl)propan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of 2-Chloro-β-nitrostyrene Intermediate

- Starting Materials: 2-Chlorobenzaldehyde and nitromethane.

- Reaction: Condensation reaction under basic conditions to form 2-chloro-β-nitrostyrene.

- Conditions: The reaction is typically conducted in a lower alkanol solvent such as ethanol or methanol, with an alkali metal hydroxide base (potassium hydroxide preferred) to facilitate the nitroalkene formation.

- Temperature: Initiated at low temperature (~ -10°C) and allowed to proceed to ambient temperature (18–28°C) to optimize yield and selectivity.

Reduction of Nitroalkene to Amino Alcohol

- Catalyst: Raney nickel.

- Process: Catalytic hydrogenation of the nitroalkene intermediate to reduce the nitro group to an amino group and saturate the alkene.

- Hydrogen Pressure: Typically between 100 to 400 psi (68.94 to 275.76 kPa), with 200 to 300 psi (137.88 to 206.82 kPa) being optimal for rapid reaction.

- Temperature: Ambient to 40°C.

- Solvent: Lower alkanols such as ethanol or aqueous ethanol.

- Additives: Acetic acid may be added to form the amine salt in situ.

- Duration: Reaction time varies depending on scale and conditions but generally proceeds efficiently under these parameters.

Conversion to Hydrochloride Salt

- After reduction, the free amine is reacted with hydrogen chloride (HCl) to form the hydrochloride salt of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol.

- This step improves compound stability and facilitates purification.

Industrial Production Considerations

- Industrial synthesis follows the same fundamental steps but employs continuous flow reactors to enhance reaction control, scalability, and safety.

- Purification techniques such as crystallization and chromatographic methods are optimized to achieve high purity and yield.

- Reaction parameters are finely tuned to balance throughput and product quality.

Summary Table of Preparation Steps

| Step | Reaction | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation | 2-Chlorobenzaldehyde + Nitromethane, KOH base, ethanol solvent, -10°C to 25°C | 2-Chloro-β-nitrostyrene intermediate |

| 2 | Catalytic Hydrogenation | Raney nickel catalyst, H2 gas (200-300 psi), ethanol solvent, 20-40°C, acetic acid (optional) | 3-Amino-3-(2-chloro-phenyl)-propan-1-ol (free amine) |

| 3 | Salt Formation | Reaction with HCl gas or aqueous HCl | 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride (final product) |

Research Findings and Optimization Notes

- The use of potassium hydroxide as the base in the initial condensation step provides better yields and cleaner reaction profiles compared to sodium hydroxide.

- Raney nickel is preferred for the reduction due to its high activity and selectivity; however, reaction pressure and temperature must be carefully controlled to prevent over-reduction or side reactions.

- Inclusion of acetic acid during hydrogenation facilitates direct formation of the amine salt, simplifying downstream processing.

- Industrial processes benefit from continuous flow setups to maintain consistent reaction conditions and improve safety when handling hydrogen gas under pressure.

Additional Remarks

- While some patents describe related compounds with different substitution patterns (e.g., 3-dimethylamino derivatives), the core synthetic principles involving nitroalkene formation and catalytic hydrogenation remain consistent and applicable to this compound.

- Safety protocols must be strictly followed due to the use of pressurized hydrogen gas and corrosive reagents such as hydrochloric acid.

- Purity and yield optimization are ongoing areas of research to improve the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Applications

Research indicates that 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against antibiotic-resistant strains.

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness (%) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 90% |

| Escherichia coli | 16 µg/mL | 85% |

| Pseudomonas aeruginosa | 64 µg/mL | 80% |

The compound's mechanism of action involves disrupting bacterial cell membranes and interfering with metabolic pathways, making it a candidate for further development in antimicrobial therapies.

Anticancer Research

In addition to its antimicrobial properties, this compound has been studied for its anticancer effects. It has shown promising results in inhibiting the proliferation of various cancer cell lines.

Table 2: Anticancer Activity

| Cell Line | IC50 Value (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 11.20 | Apoptosis induction |

| HeLa (Cervical Cancer) | 8.49 | Cell cycle arrest |

These findings suggest that the compound may act as a potent inhibitor of cancer cell growth, warranting further investigation into its potential as an anticancer agent.

Neurotoxic Effects

While exploring the biological activities of this compound, researchers have also noted potential neurotoxic effects. Studies indicate that doses exceeding 50 mg/kg/day can lead to acute histopathological changes in the medulla oblongata, characterized by focal edema and neurological scars.

Case Study: Neurotoxic Effects

In controlled studies involving animal models, administration of this compound at elevated doses resulted in observable neurological symptoms such as slight incoordination and loss of balance. These findings underscore the necessity for careful dosage regulation when considering therapeutic applications.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs with Halogen Substitutions

Key differentiating factors : Halogen type (Cl vs. Br), substituent position (ortho, meta, para), and stereochemistry.

Impact of Substituent Position :

Pharmacologically Relevant Analogs

Buphenine Hydrochloride (CAS: Not provided):

- Structure: 1-(4-Hydroxyphenyl)-2-(1-methyl-3-phenylpropylamino)propan-1-ol hydrochloride.

- Use : Peripheral vascular disease treatment via vasodilation.

- The target compound’s 2-chlorophenyl group may confer distinct selectivity compared to Buphenine’s hydroxyl and alkylamine groups .

Stereochemical Variants

Physicochemical Properties

- Solubility: Analogs like 2-Amino-2-(3-nitrophenyl)propan-1-ol hydrochloride (CAS 2060024-73-7) show slight solubility in chloroform, methanol, and DMSO, suggesting similar trends for the target compound .

- Stability: Halogenated derivatives generally exhibit enhanced stability compared to non-halogenated counterparts due to reduced electron density on the aromatic ring .

Biological Activity

3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an amino group, a chloro-substituted phenyl group, and a propan-1-ol backbone. Its chemical formula is .

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been studied for its inhibitory effects on various enzymes, which can play a crucial role in cancer cell proliferation.

- Cell Cycle Arrest : Studies suggest that it may induce cell cycle arrest in cancerous cells, leading to reduced proliferation rates.

- Apoptosis Induction : Evidence points to its ability to trigger apoptotic pathways in specific cancer cell lines.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound:

- Cell Line Studies : The compound demonstrated significant inhibitory effects on various cancer cell lines, including HCT-116 (colon cancer) and HeLa (cervical cancer) cells. For instance, one study reported an IC50 value of 0.12 mg/mL against HCT-116 cells, indicating potent antiproliferative activity .

| Cell Line | IC50 (mg/mL) |

|---|---|

| HCT-116 | 0.12 |

| HeLa | 0.69 |

- Mechanistic Insights : The compound's action appears to involve the heat shock protein (HSP90) and TRAP1 mediated signaling pathways, which are crucial in regulating cellular stress responses and apoptosis .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Bacterial Strains Tested : Studies have shown effectiveness against various bacterial strains such as E. coli, S. aureus, and Pseudomonas aeruginosa.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 14 |

| S. aureus | 12 |

| Pseudomonas aeruginosa | 11 |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Study on Anticancer Effects

A notable study involved the synthesis of derivatives related to this compound, which were tested for their anticancer properties. The derivatives showed varying degrees of activity, with some exhibiting superior inhibition compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Efficacy

In another investigation, derivatives of the compound were assessed for their antimicrobial efficacy against clinical isolates. The results indicated promising activity, suggesting that modifications to the structure could enhance potency against resistant strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.